N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE
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Overview
Description
N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE is a complex organic compound that features a benzothiazole ring, a triazinoindole moiety, and a butanamide group. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE typically involves multi-step organic reactions. The process might start with the preparation of the benzothiazole and triazinoindole intermediates, followed by their coupling through a series of reactions such as nucleophilic substitution, condensation, and amide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis would be scaled up using batch or continuous flow reactors. Process optimization would focus on maximizing yield, minimizing waste, and ensuring the safety and cost-effectiveness of the production process. Advanced techniques like microwave-assisted synthesis or green chemistry approaches might be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions would be tailored to the specific transformation desired, with careful control of temperature, pH, and solvent choice.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE could have a range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: Potential use as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: Investigation of its pharmacological properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Application in materials science, such as the development of new polymers, dyes, or catalysts.
Mechanism of Action
The mechanism by which N1-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE exerts its effects would depend on its specific interactions with molecular targets. These might include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. Detailed studies would be required to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzothiazole derivatives, triazinoindole analogs, or butanamide-containing molecules. Examples could be:
- 1,3-Benzothiazol-2-yl derivatives with different substituents.
- Triazinoindole compounds with varying alkyl or aryl groups.
- Butanamide analogs with different functional groups attached to the amide nitrogen.
Uniqueness
N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE might be unique due to its specific combination of structural features, which could confer distinct chemical reactivity, biological activity, or physical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6OS2/c1-3-13-29-16-11-7-5-9-14(16)19-20(29)25-23(28-27-19)31-17(4-2)21(30)26-22-24-15-10-6-8-12-18(15)32-22/h5-12,17H,3-4,13H2,1-2H3,(H,24,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWZSVSYPNIGCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(CC)C(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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